BMS-795311

概述

描述

BMS 795311 是一种强效的、口服生物利用度高的胆固醇酯转移蛋白 (CETP) 抑制剂。 它在提高高密度脂蛋白胆固醇 (HDL-C) 水平方面显示出希望,并有可能预防心血管疾病 .

生化分析

Biochemical Properties

BMS-795311 plays a significant role in biochemical reactions by inhibiting CETP, a protein that facilitates the transport of cholesteryl esters and triglycerides between lipoproteins . The compound interacts with CETP, inhibiting its activity and thereby affecting lipid metabolism .

Cellular Effects

This compound influences cell function by altering lipid profiles. It increases high-density lipoprotein cholesterol (HDL-C) levels, which can have various effects on cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CETP, inhibiting its activity. This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in HDL-C levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function, particularly in terms of its impact on lipid metabolism .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. By inhibiting CETP, it affects the transfer of cholesteryl esters and triglycerides between lipoproteins, which can influence metabolic flux and metabolite levels .

Transport and Distribution

Given its role in lipid metabolism, it may interact with lipid transporters and influence lipid distribution .

Subcellular Localization

Given its molecular targets and mechanism of action, it is likely that the compound localizes to areas of the cell involved in lipid metabolism .

准备方法

BMS 795311 的合成涉及多个步骤,包括三苯乙胺衍生物的形成。该化合物通过一系列涉及各种试剂和条件的反应合成。 详细的合成路线和工业生产方法是专有的,并未公开披露 .

化学反应分析

BMS 795311 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成各种氧化产物。

还原: 还原反应可用于修饰分子中的官能团。

取代: 取代反应很常见,其中分子中的特定原子或基团被其他原子或基团取代。

这些反应中常用的试剂和条件包括强氧化剂、还原剂和特定催化剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

BMS 795311 具有多种科学研究应用,包括:

化学: 用作模型化合物来研究 CETP 抑制及其对脂质代谢的影响。

生物学: 研究其在调节胆固醇水平及其对心血管健康潜在影响中的作用。

医学: 探索作为治疗剂,通过提高 HDL-C 水平来预防和治疗心血管疾病。

工业: 用于开发针对 CETP 和相关途径的新药 .

作用机制

BMS 795311 通过抑制胆固醇酯转移蛋白 (CETP) 发挥作用。这种抑制导致高密度脂蛋白胆固醇 (HDL-C) 水平升高,这对心血管健康有益。 所涉及的分子靶点和途径包括 CETP 酶和相关的脂质代谢途径 .

相似化合物的比较

BMS 795311 在其强效的、口服生物利用度高的 CETP 抑制方面是独一无二的。类似化合物包括:

阿那曲班: 另一种 CETP 抑制剂,对 HDL-C 水平具有类似影响。

达尔曲班: 一种 CETP 抑制剂,具有不同的作用机制和疗效特征。

BMS 795311 因其独特的分子结构以及有助于其疗效和生物利用度的官能团的独特组合而脱颖而出。

属性

IUPAC Name |

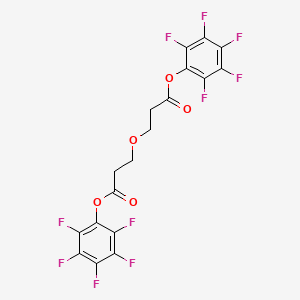

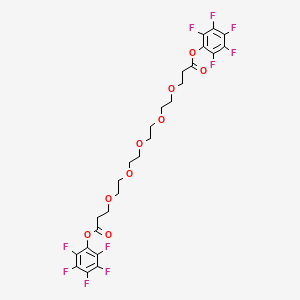

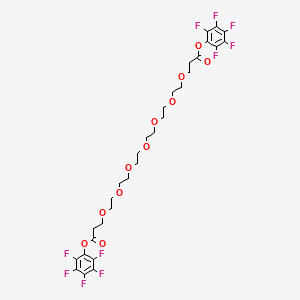

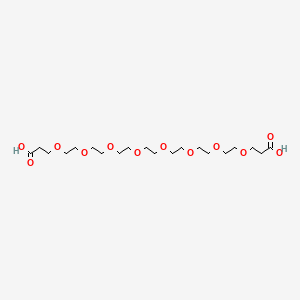

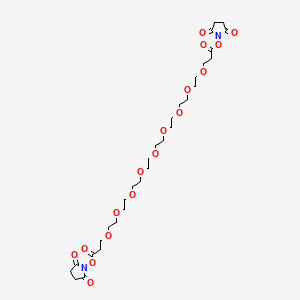

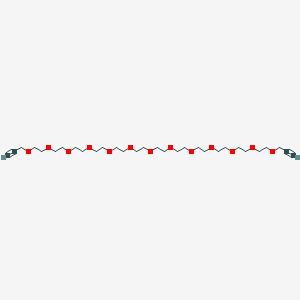

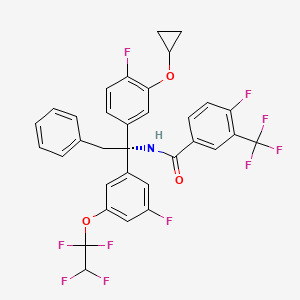

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMOTPQBCKENW-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

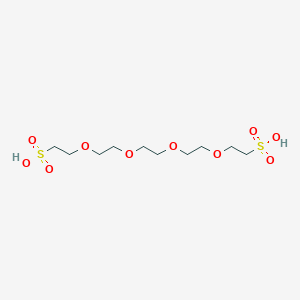

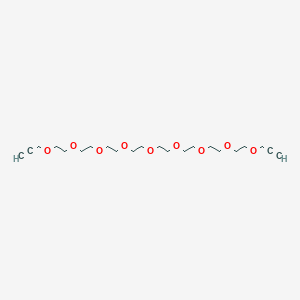

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

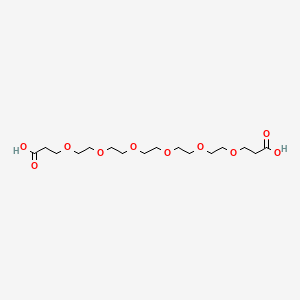

Isomeric SMILES |

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

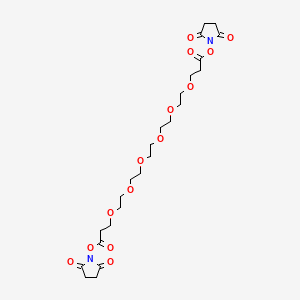

Molecular Formula |

C33H23F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?

A1: this compound acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []

Q2: What is the structure-activity relationship (SAR) information available for this compound and related compounds?

A2: The research article highlights that this compound is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for this compound, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []

Q3: What in vivo efficacy data is available for this compound?

A3: The research article demonstrates the in vivo efficacy of this compound in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of this compound (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, this compound increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。